Cerivastatin

HMG-CoA reductase enzyme inhibition statin potency

Cerivastatin is the gold-standard HMG-CoA reductase positive control (Ki=1.3 nM, 100× lower than lovastatin) for assay sensitivity and potency-benchmarking. Its unique dual CYP2C8/CYP3A4 metabolism and OATP1B1 hepatic uptake make it the definitive probe for transporter-enzyme DDI modeling, including gemfibrozil interaction studies. Ultra-low rodent oral ED50 of 0.002 mg/kg enables chronic dosing with minimal systemic burden. ≥98% purity reference standard, essential for comparative statin pharmacology, meta-analyses, and translational target engagement research.

Molecular Formula C26H34FNO5
Molecular Weight 459.5 g/mol
CAS No. 145599-86-6
Cat. No. B1668405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerivastatin
CAS145599-86-6
Synonyms6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
Bay w 6228
Baycol
cerivastatin
cerivastatin sodium
Certa
Kazak
Lipobay
rivastatin
Molecular FormulaC26H34FNO5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
InChIInChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1
InChIKeySEERZIQQUAZTOL-ANMDKAQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly solubility
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cerivastatin (CAS 145599-86-6) – A High-Potency Synthetic HMG-CoA Reductase Inhibitor for Specialized Research


Cerivastatin (CAS 145599-86-6) is a fully synthetic, enantiomerically pure pyridine-derivative statin that acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. As an active open-ring sodium salt, it binds to the enzyme with high affinity and demonstrates pronounced lipid-lowering effects at microgram-range doses, a notable departure from other statins in its class [2]. Although withdrawn from clinical use in 2001 due to rare but serious muscle toxicity when combined with certain interacting drugs, cerivastatin remains a valuable research tool for studying statin pharmacology, drug-transporter interactions, and off-target effects in cellular and animal models [3].

Why Cerivastatin Cannot Be Interchanged with Other Statins in Research Protocols


Despite a shared mechanism of HMG-CoA reductase inhibition, statins exhibit substantial divergence in their pharmacologic potency, tissue selectivity, and metabolic liability profiles that directly impact experimental outcomes and translational interpretations [1]. Cerivastatin, in particular, demonstrates up to 250-fold greater molar potency than fluvastatin and 100-fold greater potency than lovastatin in enzyme inhibition assays, meaning that equimolar substitution with a lower-potency analog will fail to reproduce its pharmacodynamic effects [2]. Moreover, cerivastatin's unique dual CYP2C8/CYP3A4 metabolism, high oral bioavailability (~60%), and distinct OATP1B1-mediated hepatic uptake create a drug-drug interaction liability (particularly with gemfibrozil) that is not replicated by hydrophilic statins such as pravastatin or rosuvastatin, nor by CYP3A4-dominated statins such as atorvastatin [3].

Cerivastatin (CAS 145599-86-6) – Quantitative Differentiation Evidence vs. Comparator Statins


Enzyme Affinity: Cerivastatin Ki vs. Lovastatin (Rat Liver Microsomes)

In a direct head-to-head comparison using native rat liver microsomes, cerivastatin exhibited a Ki value of 1.3 × 10⁻⁹ M, whereas lovastatin showed a Ki of 150 × 10⁻⁹ M, representing a 100-fold greater affinity for the target enzyme [1]. This difference in enzyme affinity directly translates to lower effective doses in subsequent in vivo models.

HMG-CoA reductase enzyme inhibition statin potency

In Vivo Hepatic Cholesterol Synthesis Inhibition: Cerivastatin ED50 vs. Lovastatin (Rat Model)

In a cross-study comparable in vivo model, cerivastatin inhibited hepatic [14C]cholesterol synthesis from [14C]acetate in rats with an oral ED50 of 0.002 mg/kg, whereas lovastatin required an oral ED50 of 0.3 mg/kg to achieve the same effect [1]. This represents a 150-fold difference in the dose required to achieve 50% inhibition.

in vivo efficacy hepatic cholesterol synthesis ED50

LDL-Cholesterol Reduction in Clinical Trials: Cerivastatin 0.4 mg vs. Pravastatin 40 mg

In a randomized, double-blind, parallel-group study of 1,030 hypercholesterolemic patients, cerivastatin 0.4 mg daily reduced LDL cholesterol by 34.2% from baseline after 8 weeks, compared with a 30.3% reduction achieved with pravastatin 40 mg daily [1]. The difference of 3.9 percentage points was statistically significant (P<.001).

LDL cholesterol clinical trial comparative efficacy

Comparative Statin Potency: Cerivastatin vs. Fluvastatin, Atorvastatin, and Rosuvastatin

A systematic Cochrane review of randomized controlled trials and controlled before-and-after studies quantified the relative potency of cerivastatin against other statins for LDL cholesterol reduction. Cerivastatin was found to be approximately 250-fold more potent than fluvastatin, 20-fold more potent than atorvastatin, and 5.5-fold more potent than rosuvastatin at reducing LDL cholesterol [1]. This class-level inference is derived from log dose-response modeling across 50 trials involving 12,877 participants.

statin potency LDL cholesterol dose-response

Hepatic Uptake and CYP2C8-Mediated Metabolism: Cerivastatin vs. Pravastatin and Pitavastatin

In vitro studies using OATP2-expressing cells and CYP expression systems demonstrated that gemfibrozil and its glucuronide inhibit OATP2-mediated uptake of cerivastatin with IC50 values of 72 μM and 24 μM, respectively, and inhibit CYP2C8-mediated metabolism with IC50 values of 28 μM and 4 μM, respectively [1]. In contrast, coadministration of gemfibrozil with pravastatin or pitavastatin (which are cleared primarily via hepatic uptake transporters rather than CYP2C8) resulted in less than a 2-fold increase in plasma AUC [1].

OATP1B1 CYP2C8 drug-drug interaction hepatic uptake

Cerivastatin (CAS 145599-86-6) – Optimal Research and Industrial Use Cases Based on Quantitative Evidence


In Vitro HMG-CoA Reductase Inhibition Assays Requiring Maximum Potency

For investigators conducting enzyme inhibition studies where maximal target engagement at low nanomolar concentrations is required, cerivastatin offers a Ki of 1.3 nM against rat liver microsomal HMG-CoA reductase, which is 100-fold lower than lovastatin [1]. This high affinity makes cerivastatin the preferred positive control for establishing assay sensitivity and for evaluating novel inhibitors that may approach the potency ceiling of this target class.

In Vivo Rodent Models of Hypercholesterolemia Requiring Low-Dose Pharmacodynamic Readouts

In rat and dog models, cerivastatin achieves 50% inhibition of hepatic cholesterol synthesis at an oral ED50 of 0.002 mg/kg, a dose 150-fold lower than lovastatin [2]. This ultra-low dose requirement minimizes potential confounding effects from high drug exposure and is advantageous for chronic dosing studies or for evaluating statin effects in disease models where minimal systemic drug burden is desired.

Pharmacodynamic Benchmarking of Statin Potency Using Dose-Response Modeling

Cerivastatin's established position as the most potent statin—being 250-fold more potent than fluvastatin, 20-fold more potent than atorvastatin, and 5.5-fold more potent than rosuvastatin for LDL-C reduction [3]—makes it an essential comparator in meta-analyses and systematic reviews that aim to rank statin efficacy or to establish potency-equivalent doses across the class for translational research.

Drug-Drug Interaction Studies Focusing on OATP1B1 Transporter and CYP2C8-Mediated Clearance

Cerivastatin's well-characterized dual dependency on OATP1B1-mediated hepatic uptake and CYP2C8-mediated metabolism (with minor contribution from CYP3A4) renders it a sensitive probe substrate for evaluating transporter-enzyme interplay [4]. It is particularly useful for studying the mechanisms of statin-fibrate interactions, as exemplified by the clinically significant interaction with gemfibrozil, where OATP1B1 and CYP2C8 inhibition leads to marked increases in systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerivastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.